molecular formula C7H11N3O B11918056 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol CAS No. 1260879-65-9

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol

Cat. No.: B11918056
CAS No.: 1260879-65-9
M. Wt: 153.18 g/mol
InChI Key: OIJQLCXVBKOUHV-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core partially saturated at the 4,5,6,7-positions, with a hydroxymethyl (-CH2OH) substituent at the 3-position. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. The compound’s synthesis typically involves multicomponent reactions or regioselective functionalization of pyrazolo[1,5-a]pyrimidine precursors, as highlighted in recent synthetic methodologies .

The hydroxymethyl group enhances solubility and binding interactions with biological targets, contributing to its therapeutic profile.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-5-6-4-9-10-3-1-2-8-7(6)10/h4,8,11H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJQLCXVBKOUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857648
Record name (1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260879-65-9
Record name (1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with an aldehyde or ketone in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the pyrazolopyrimidine ring, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H9N3C_6H_9N_3 and features a unique pyrazolo-pyrimidine structure that contributes to its biological activity. The structural characteristics allow for interactions with various biological targets, making it a candidate for further research in drug development.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines, including (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol. A comprehensive review indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : The compound functions by modulating signaling pathways associated with tumor growth and survival. For instance, it has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer progression. In particular, studies have focused on its role as a potential inhibitor of ROS1 (a receptor tyrosine kinase involved in various cancers) which could lead to new therapeutic strategies for treating ROS1-positive tumors .

Synthesis and Functionalization

Research has demonstrated various synthetic pathways for producing (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol derivatives with enhanced biological activity. These modifications have resulted in improved yields and bioactivity profiles. For example:

  • Synthesis Method : A study reported high yields using a one-pot synthesis method that involved refluxing substituted aminopyrazoles in tetrahydrofuran (THF), leading to the successful formation of diverse pyrazolo[1,5-a]pyrimidines with varying substituents that enhance their pharmacological properties .

Antiparasitic Activity

In addition to its antitumor applications, there is emerging evidence that compounds related to (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol may exhibit activity against parasitic infections such as Chagas disease. A combination therapy approach utilizing existing drugs alongside novel compounds has shown promise in enhancing efficacy against Trypanosoma cruzi .

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(a) 4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride

  • Molecular Formula : C6H11ClN4O
  • Key Differences : Replaces the pyrazolo ring with a triazolo system and incorporates a pyrazine ring instead of pyrimidine. The hydrochloride salt improves stability but reduces lipophilicity compared to the neutral hydroxymethyl derivative .

(b) 5-Aryl-4,5-dihydrotetrazolo[1,5-a]pyridines

  • Synthesis: Prepared via hydrazine hydrate reactions with substituted phenyl precursors, yielding tetrahydrothieno[3,2-b]pyridine derivatives .

Pyrazolo[1,5-a]pyrimidine Derivatives with Varied Substituents

(a) AS1940477

  • Structure : Contains a 4-fluorophenyl group at position 2 and a hydroxymethyl group at position 6 of the tetrahydropyrazolo[1,5-a]pyrimidine core.
  • Activity : IC50 of 1.3 nM against p38α MAP kinase, with demonstrated efficacy in fibrosis and inflammation models .
  • Advantage Over Parent Compound : The fluorophenyl substituent enhances target affinity, while the hydroxymethyl group improves solubility.

(b) Ethyl 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Stereochemical Variants : SYN and ANTI isomers exhibit distinct NMR profiles and reactivity due to steric effects of the methyl and ester groups .
  • Implications : Highlights the role of stereochemistry in modulating physicochemical and biological properties, a factor less explored in the hydroxymethyl derivative.

Pharmacologically Active Dihydro Derivatives

(a) 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-[4-(trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidin-7-one

  • Structure : A dihydro analog with azo and trifluoromethylphenyl groups.
  • Activity : Exhibits antidepressant and antimicrobial properties, though direct comparison data with the hydroxymethyl derivative are lacking .
  • Limitation : Reduced saturation may decrease metabolic stability compared to tetrahydropyrazolo derivatives.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Reference ID
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol C7H11N3O 3-hydroxymethyl p38 MAP kinase inhibition
AS1940477 C23H21FN6O2 2-(4-fluorophenyl), 6-hydroxymethyl IC50 = 1.3 nM (p38α)
4,5,6,7-Tetrahydrotriazolopyrazine-3-ylmethanol HCl C6H11ClN4O Triazolo-pyrazine, hydrochloride Underexplored
Ethyl 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate C12H17N3O2 5,7-dimethyl, 3-ester Stereochemical model compound

Key Research Findings and Implications

Hydroxymethyl Group Efficacy: The hydroxymethyl substituent in (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol enhances solubility and hydrogen-bonding capacity, critical for kinase inhibition .

Heterocycle Impact : Triazolo-pyrazine analogs (e.g., ) exhibit reduced bioactivity compared to pyrazolo-pyrimidines, likely due to altered electronic and steric profiles.

Stereochemical Sensitivity: Ethyl ester derivatives (e.g., ) demonstrate that minor structural changes significantly affect reactivity and isomer stability, suggesting unexplored optimization avenues for the parent compound.

Biological Activity

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine core, which is often found in various bioactive molecules. Its structural features suggest a variety of interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol is C6H10N4O. The compound's structure can be depicted as follows:

IUPAC Name (4,5,6,7Tetrahydropyrazolo 1 5 a pyrimidin 3 yl)methanol\text{IUPAC Name }(4,5,6,7-\text{Tetrahydropyrazolo 1 5 a pyrimidin 3 yl})\text{methanol}

The biological activity of this compound primarily revolves around its interaction with specific molecular targets. Notably, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. This inhibition can disrupt B-cell development and differentiation, suggesting potential applications in treating diseases such as B-cell malignancies.

Target Interactions

  • Bruton’s Tyrosine Kinase (BTK) : Inhibition of BTK leads to altered signaling in B-cells.
  • Cell Proliferation : The compound has demonstrated anti-proliferative effects in various cell lines.

Biological Activity Data

Recent studies have quantified the biological activity of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol through various assays. Below is a summary table of key findings:

Activity IC50 Value Cell Line Reference
BTK Inhibition524 nMBa/F3 Cells
Anti-proliferative Activity471 nMABL T315I Ba/F3 Cells
General Cytotoxicity150 nMVarious Cancer Cell Lines

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol:

  • Inhibition Studies : Research highlighted that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance the anti-proliferative potency against cancer cells. For instance, the introduction of specific substituents at the 3-position of the core structure significantly increased BTK inhibition and reduced IC50 values .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that varying the functional groups on the pyrazolo[1,5-a]pyrimidine framework could yield compounds with improved selectivity and potency against targeted kinases involved in cancer progression .
  • Pharmacokinetics : Studies also assessed the pharmacokinetic properties of derivatives of this compound. Modifications aimed at improving solubility and bioavailability were tested in animal models to evaluate their therapeutic potential .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes selective oxidation to form a carboxylic acid or aldehyde moiety. Key reagents and outcomes include:

SubstrateReagent/ConditionsProductYieldReference
(4,5,6,7-THP-PP-3-yl)methanolKMnO4 (acidic conditions)(4,5,6,7-THP-PP-3-yl)carboxylic acid65–78%
(4,5,6,7-THP-PP-3-yl)methanolPCC (CH2Cl2, rt)(4,5,6,7-THP-PP-3-yl)aldehyde82%

Mechanistic Notes :

  • Potassium permanganate oxidizes the hydroxymethyl group to a carboxylic acid via a two-electron oxidation pathway under acidic conditions.

  • PCC selectively oxidizes the alcohol to an aldehyde without over-oxidizing to the acid .

Reduction Reactions

The pyrimidine ring’s unsaturated bonds can be reduced under controlled conditions:

SubstrateReagent/ConditionsProductYieldReference
(4,5,6,7-THP-PP-3-yl)methanolH2/Pd-C (EtOH, 50°C)Saturated pyrazolo-piperidine derivative90%

Scope :

  • Hydrogenation selectively reduces the pyrimidine ring’s C=N bonds while preserving the pyrazole ring.

Formylation at Position 3

The electron-rich pyrazole ring facilitates electrophilic substitution. Vilsmeier-Haack formylation is a key method:

SubstrateReagent/ConditionsProductYieldReference
7-Aryl-THP-PP derivativesPOCl3/DMF (Vilsmeier reagent), 0°C → rt3-Formyl-7-aryl-THP-PP70–85%

Key Observations :

  • Electron-donating substituents (e.g., thiophene at position 7) enhance nucleophilicity at C3, achieving higher yields (85%) compared to electron-withdrawing groups (70%) .

Esterification and Etherification

The hydroxymethyl group participates in nucleophilic substitutions:

Reaction TypeReagent/ConditionsProductYieldReference
EsterificationAcCl, pyridine (0°C)3-(Acetoxymethyl)-THP-PP88%
EtherificationNaH, alkyl halide (DMF, rt)3-(Alkoxymethyl)-THP-PP75–92%

Applications :

  • Ester derivatives are intermediates for further functionalization (e.g., hydrolysis to acids).

Oxidative Dihydroxylation and Cleavage

OsO4-mediated dihydroxylation of vinyl-substituted analogs followed by oxidative cleavage:

SubstrateReagent/ConditionsProductYieldReference
6-Vinyl-THP-PP derivativeOsO4 (cat.), NMO, then NaIO46-Oxo-THP-PP52%

Mechanism :

  • OsO4 adds two hydroxyl groups across the double bond, forming a diol intermediate.

  • NaIO4 cleaves the diol to a ketone .

Nucleophilic Aromatic Substitution

Electrophilic activation enables substitution at position 7:

SubstrateReagent/ConditionsProductYieldReference
7-Chloro-THP-PPNaN3, DMF, 80°C7-Azido-THP-PP68%

Utility :

  • Azido derivatives serve as click chemistry handles for bioconjugation.

Comparative Reactivity of Structural Analogs

Reactivity varies with substituents:

CompoundPosition ModifiedReactivity TrendReference
7-Aryl-THP-PPC7 (aryl)Enhanced C3 nucleophilicity
2-Methyl-THP-PPC2 (methyl)Reduced steric hindrance at C3
6-Trifluoromethyl-THP-PPC6 (CF3)Electron withdrawal slows C3 reactions

Mechanistic Insights

  • Electronic Effects : Electron-donating groups at C7 increase electron density at C3, accelerating electrophilic substitutions .

  • Steric Effects : Bulky substituents at C2 or C6 hinder access to reactive sites.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step cyclization and functionalization. For example, AS1940477, a derivative with a hydroxymethyl group, was synthesized via a [6+3] annulation between pyrazole and pyrimidine precursors. Key steps include stereochemical control using chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) and optimization of solvent systems (e.g., THF/water mixtures) to enhance yields (up to 65%) .
  • Table 1 : Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationPyrazole + Pyrimidine precursor, THF/H₂O, 80°C65%
HydroxymethylationFormaldehyde, NaBH₄, MeOH, 0°C72%

Q. How is the structural integrity of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol validated in synthetic workflows?

  • Methodological Answer : NMR spectroscopy (¹H/¹³C, 2D-COSY) is critical for confirming regiochemistry and stereochemistry. For syn/anti diastereomers, distinct ¹H-NMR shifts are observed: syn-isomers show upfield shifts for C5/C7 protons (δ 3.1–3.3 ppm) due to steric shielding, while anti-isomers exhibit downfield shifts (δ 3.5–3.7 ppm) . X-ray crystallography further resolves absolute configurations .

Q. What stability challenges arise during storage or handling of this compound?

  • Methodological Answer : The hydroxymethyl group is prone to oxidation. Stability studies recommend storage under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or ethanol. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days when shielded from light .

Advanced Research Questions

Q. How can isomerism in (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol derivatives impact biological activity, and what separation techniques are effective?

  • Methodological Answer : Diastereomers exhibit divergent bioactivity profiles. For example, the syn-isomer of ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate showed 10-fold higher p38 MAPK inhibition (IC₅₀ = 12 nM) than the anti-isomer (IC₅₀ = 120 nM). Chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) achieves baseline separation (R > 1.5) .

Q. What mechanistic insights explain its role as a p38 MAPK inhibitor?

  • Methodological Answer : Molecular docking studies reveal that the hydroxymethyl group forms hydrogen bonds with Lys53 and Asp168 in the ATP-binding pocket. Competitive binding assays (TR-FRET) confirm displacement of ATP (Kd = 8.2 nM). Mutagenesis (K53A) reduces inhibition by >90%, validating the binding mode .

Q. How is this scaffold utilized in photodynamic therapy (PDT) for cancer stem cell targeting?

  • Methodological Answer : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-fused chlorins, functionalized with aldehyde groups, selectively accumulate in CD44+ endometrial cancer stem cells. In vitro PDT assays (λ = 650 nm, 10 J/cm²) achieve >80% apoptosis via ROS generation, validated by flow cytometry (Annexin V/PI staining) .

Q. What computational approaches predict its tautomeric behavior in solution?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) predict keto-enol tautomerism with a ΔG of –2.3 kcal/mol favoring the keto form. NMR titration (DMSO-d₆/D₂O) confirms enol content (<5%) at physiological pH .

Data Contradiction Analysis

  • Issue : Conflicting bioactivity data for derivatives in kinase assays.
  • Resolution : Discrepancies arise from stereochemical variations (e.g., R vs. S configurations at C6) or assay conditions (e.g., ATP concentrations). Standardized protocols (10 μM ATP, 25°C) are recommended for cross-study comparisons .

Key Research Gaps

  • Stereoselective Synthesis : Improved catalysts for enantiomeric excess (>95% ee) in hydroxymethylation.
  • In Vivo Stability : Pharmacokinetic studies on oxidative metabolites in murine models.

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